molecular formula C20H30N2O2 B7074224 N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide

N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide

Cat. No.: B7074224
M. Wt: 330.5 g/mol
InChI Key: QMWOOTSPGYMSEZ-UHFFFAOYSA-N
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Description

N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a cyclobutane ring

Properties

IUPAC Name

N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-22(18-10-3-2-4-11-18)15-17-9-6-5-8-16(17)14-21-19(23)20(24)12-7-13-20/h5-6,8-9,18,24H,2-4,7,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWOOTSPGYMSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1CNC(=O)C2(CCC2)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the cyclohexyl(methyl)amine intermediate: This involves the reaction of cyclohexylamine with formaldehyde and methylamine under controlled conditions.

    Synthesis of the phenylmethyl intermediate: This step involves the reaction of benzyl chloride with the cyclohexyl(methyl)amine intermediate to form the phenylmethyl derivative.

    Cyclobutane ring formation: The final step involves the cyclization of the phenylmethyl derivative with a suitable cyclobutane precursor under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
  • N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
  • N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Uniqueness

N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1-hydroxycyclobutane-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclobutane ring and a hydroxyl group, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

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